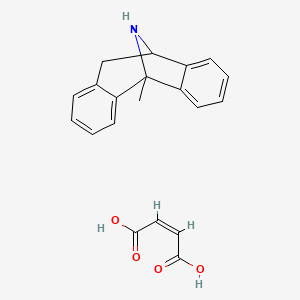

(+)-10,11-dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-diyldiammonium maleate

Beschreibung

Significance as a Pharmacological Research Tool

The primary significance of (+)-MK 801 Maleate (B1232345) in neuroscientific research lies in its utility as a selective probe for NMDA receptor function. nih.govrndsystems.comtocris.comstemcell.comhellobio.comabcam.commerckmillipore.com By blocking these receptors, researchers can investigate the downstream consequences of reduced NMDA receptor activity in various neuronal circuits and behavioral paradigms. wikipedia.orgnih.govnih.gov This has been particularly useful in developing animal models to understand complex neurological conditions where NMDA receptor dysfunction is implicated, such as schizophrenia, depression, and neurodegenerative diseases. abcam.comwikipedia.orgnih.gov

Research findings utilizing (+)-MK 801 Maleate have demonstrated its impact on a range of neuronal processes. For instance, studies have shown that it can impair learning and memory in animal models, consistent with the role of NMDA receptors in synaptic plasticity like long-term potentiation (LTP). hellobio.comwikipedia.orgnih.govcore.ac.uk Furthermore, it has been used to investigate the mechanisms underlying excitotoxicity, a process where excessive activation of glutamate (B1630785) receptors, including NMDA receptors, leads to neuronal damage. wikipedia.orgnih.govnih.govwikipedia.org (+)-MK 801 Maleate has shown neuroprotective effects in some animal models of ischemia and excitotoxin-induced neuronal loss, highlighting the contribution of NMDA receptors to this damage. rndsystems.comtocris.comstemcell.commerckmillipore.comnih.gov

Data from various studies illustrate the effects of (+)-MK 801 Maleate in different research contexts. While specific quantitative data varies depending on the experimental design (e.g., species, dose, administration route, behavioral task), the consistent finding is its ability to modulate processes dependent on NMDA receptor activity.

Here is a representation of typical findings, which would ideally be presented in an interactive table in a dedicated publication:

| Research Area | Observed Effect of (+)-MK 801 Maleate | Relevant NMDA Receptor Role Implicated |

| Learning and Memory | Impairment in various tasks (e.g., spatial learning, passive avoidance) wikipedia.orgnih.govnih.govcore.ac.uk | Synaptic plasticity (LTP/LTD) hellobio.comabcam.com |

| Neuroprotection | Protection against excitotoxin-induced neuronal death in models of ischemia rndsystems.comtocris.comstemcell.commerckmillipore.comnih.gov | Mediating excitotoxic signaling wikipedia.orgnih.govwikipedia.org |

| Motor Activity | Increased motor activity in rodents rndsystems.comtocris.comabcam.com | Modulating motor circuits nih.gov |

| Psychiatric Models | Induction of schizophrenia-like symptoms in rodents rndsystems.comtocris.comnih.gov | Glutamatergic dysfunction abcam.comwikipedia.org |

Role as a Non-Competitive N-Methyl-D-Aspartate Receptor Antagonist

(+)-MK 801 Maleate functions as a potent, selective, and non-competitive antagonist of the NMDA receptor. nih.govrndsystems.comtocris.comstemcell.comhellobio.comabcam.commerckmillipore.com Unlike competitive antagonists that bind to the same site as the receptor's natural ligands (glutamate and glycine), (+)-MK 801 Maleate binds to a distinct site located within the ion channel pore of the NMDA receptor. rndsystems.comhellobio.comabcam.commerckmillipore.comwikipedia.orgnih.govmdpi.com This binding is use-dependent and voltage-dependent, meaning that (+)-MK 801 Maleate can only access and block the channel when it is open, which occurs upon agonist binding and membrane depolarization. wikipedia.orgnih.govelifesciences.org

Once bound within the channel, (+)-MK 801 Maleate physically obstructs the passage of ions, particularly calcium (Ca²⁺), through the pore. rndsystems.comhellobio.commerckmillipore.comwikipedia.orgnih.gov This blockade prevents the influx of Ca²⁺, which is a critical step in NMDA receptor-mediated signaling and downstream cellular events like synaptic plasticity and gene expression. rndsystems.comwikipedia.orgnih.gov The non-competitive nature and channel-blocking mechanism of (+)-MK 801 Maleate make it a powerful tool for inhibiting NMDA receptor function regardless of the concentration of endogenous agonists. nih.govrndsystems.comtocris.comstemcell.comhellobio.comabcam.commerckmillipore.com Its high affinity for the binding site contributes to a relatively long residence time within the channel, leading to a sustained blockade of receptor activity. nih.gov

Detailed research findings have elucidated the precise binding site and mechanism of blockade. Studies using techniques like crystallography and molecular dynamics simulations have shown that (+)-MK 801 binds within the inner vestibule of the NMDA receptor channel, lodging between key transmembrane helices and pore loops. nih.gov This physical obstruction effectively prevents ion permeation. nih.gov The voltage dependence arises because the channel must be in an open conformation, typically achieved through membrane depolarization which relieves the magnesium block, for (+)-MK 801 to enter and bind within the pore. wikipedia.orgnih.gov

The interaction of (+)-MK 801 Maleate with the NMDA receptor can be summarized as follows:

Binding Site: Within the ion channel pore (PCP binding site). rndsystems.comhellobio.comabcam.commerckmillipore.comwikipedia.orgnih.govmdpi.com

Mechanism: Non-competitive, use-dependent, and voltage-dependent channel blockade. hellobio.comabcam.commerckmillipore.comwikipedia.orgnih.govnih.govelifesciences.orgmdpi.com

Effect: Prevents ion flux, particularly Ca²⁺, through the open channel. rndsystems.comhellobio.commerckmillipore.comwikipedia.orgnih.gov

Affinity: High affinity (e.g., Kᵢ = 37.2 nM). rndsystems.comtocris.comhellobio.com

This specific mode of action distinguishes (+)-MK 801 Maleate from other types of NMDA receptor antagonists and contributes significantly to its effects observed in neuroscientific studies. wikipedia.orgmdpi.com

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. |

|---|---|

CAS-Nummer |

77086-22-7 |

Molekularformel |

C20H19NO4 |

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

QLTXKCWMEZIHBJ-BTJKTKAUSA-N |

Isomerische SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Color/Form |

White solid from cyclohexane |

melting_point |

68.5-69 °C |

Physikalische Beschreibung |

Solid; [Merck Index] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

77086-22-7 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK-801; MK 801; MK801; MK-801 maleate; Dizocilpine maleate. |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of + Mk 801 Maleate Action

N-Methyl-D-Aspartate Receptor Binding Characteristics

(+)-MK 801 Maleate (B1232345) exhibits specific and well-characterized binding properties at the NMDA receptor complex.

High Affinity and Selectivity

(+)-MK 801 Maleate is characterized by its high affinity for the NMDA receptor medchemexpress.comselleckchem.comrndsystems.comtocris.comhellobio.combio-techne.com. Studies using radioligand binding assays, such as with [³H]MK-801, have demonstrated saturable binding sites in rat cerebral cortical membranes, indicating specific and high-affinity interactions selleckchem.comselleckchem.com. The reported dissociation constant (Kd or Ki) is consistently in the nanomolar range, around 37.2 nM in rat brain membranes medchemexpress.comselleckchem.comrndsystems.comtocris.comhellobio.combio-techne.com. This high affinity contributes to its potency as an NMDA receptor antagonist. Furthermore, (+)-MK 801 Maleate exhibits selectivity for the NMDA receptor subtype, with compounds that block excitatory amino acid responses mediated by NMDA receptors being the primary competitors for its binding sites selleckchem.comselleckchem.com.

Non-Competitive Antagonism at the Ion Channel Site

(+)-MK 801 Maleate functions as a non-competitive antagonist of the NMDA receptor medchemexpress.comselleckchem.comrndsystems.comtocris.comhellobio.combio-techne.comnih.gov. Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) binding sites, (+)-MK 801 Maleate binds to a distinct site located within the ion channel pore of the activated receptor merckmillipore.comrndsystems.comtocris.comhellobio.combio-techne.comabcam.com. This means it does not prevent the binding of the endogenous agonists (glutamate and glycine) but rather blocks the flow of ions through the channel once it is open nih.govwikidoc.org. This mechanism classifies it as an open-channel blocker abcam.com.

Modulation of Calcium Ion Flux

A key function of the NMDA receptor is to mediate the influx of calcium ions (Ca²⁺) into the neuron upon activation medchemexpress.comselleckchem.comwikipedia.orgrndsystems.comtocris.comabcam.com. This calcium influx is crucial for initiating various intracellular signaling cascades involved in synaptic plasticity and other neuronal processes wikipedia.orgabcam.com. By binding within the ion channel, (+)-MK 801 Maleate physically obstructs the pore, thereby preventing or significantly reducing the flow of Ca²⁺ ions through the activated receptor merckmillipore.comrndsystems.comtocris.combio-techne.comabcam.com. This blockade of calcium influx is a primary consequence of its antagonistic action and underlies many of its pharmacological effects medchemexpress.comselleckchem.comrndsystems.comtocris.com.

Use-Dependent Receptor Blockade

The antagonistic action of (+)-MK 801 Maleate is characterized by its use-dependent nature selleckchem.commerckmillipore.comwikidoc.org. This means that the block is more pronounced when the NMDA receptor is actively being used or is in its open state merckmillipore.comhellobio.comwikidoc.org. (+)-MK 801 Maleate gains access to its binding site within the channel pore primarily when the channel is open, following the binding of agonists and membrane depolarization that relieves the magnesium block wikidoc.org. Repeated or prolonged activation of the NMDA receptor in the presence of (+)-MK 801 Maleate leads to a progressive and long-lasting blockade of the ion current medchemexpress.comselleckchem.com. This use-dependent property distinguishes it from antagonists that bind to the resting state of the receptor.

Research findings illustrate this use-dependent block. For example, studies using electrophysiological recordings in mouse cortical neurons have shown that (+)-MK 801 at concentrations like 10 µM can rapidly abolish evoked NMDAR currents upon repeated stimulations hellobio.com. Increasing the concentration to 50 µM results in a more rapid receptor blockade hellobio.com. This highlights that the extent and speed of the block are dependent on both the concentration of (+)-MK 801 and the frequency or duration of receptor activation.

Comparison of Enantiomeric Activity

(+)-MK 801 Maleate is the dextrorotatory enantiomer of MK-801. The levorotatory enantiomer, (-)-MK 801 Maleate, is also available and has been studied rndsystems.comtocris.combio-techne.comtocris.com. Comparative studies have shown that (+)-MK 801 Maleate is significantly more potent than its (-)-enantiomer hellobio.comtocris.comketamineconference.orgnih.gov. For instance, (+)-MK 801 Maleate has been reported to be approximately 10-fold more potent than (-)-MK 801 Maleate in behavioral studies hellobio.comtocris.com. This difference in potency between the enantiomers underscores the stereoselectivity of the NMDA receptor binding site for MK-801.

A comparison of the biological activity of the two enantiomers is presented in the table below based on available data:

| Enantiomer | Affinity (Ki/Kd) | Relative Potency (Behavioral Studies) | PubChem CID |

| (+)-MK 801 Maleate | ~37.2 nM medchemexpress.comselleckchem.comrndsystems.comtocris.comhellobio.combio-techne.com | 10x more potent hellobio.comtocris.com | 6420042 tocris.combio-techne.comciteab.com |

| (-)-MK 801 Maleate | ~30.5 nM | Less active tocris.com | 16219612 tocris.com |

Note: While one source indicates a Ki of 30.5 nM for (-)-MK 801 Maleate , the consensus for (+)-MK 801 Maleate affinity is around 37.2 nM medchemexpress.comselleckchem.comrndsystems.comtocris.comhellobio.combio-techne.com. The behavioral potency difference is consistently reported.

Interactions with Other Neurotransmitter Systems

While the primary target of (+)-MK 801 Maleate is the NMDA receptor, its effects can indirectly influence other neurotransmitter systems due to the complex interconnectedness of neuronal circuits. The glutamatergic system, where NMDA receptors play a key role, interacts extensively with other neurotransmitter systems, including dopaminergic, serotonergic, noradrenergic, and cholinergic systems nih.gov.

Disrupting the balance of glutamatergic neurotransmission with an NMDA antagonist like (+)-MK 801 Maleate can lead to downstream effects on these other systems nih.gov. For example, acute administration of dizocilpine (B47880) (MK-801) is known to increase central dopaminergic activity in rats nih.gov. This interaction between the glutamatergic and dopaminergic systems is a subject of ongoing research, particularly in the context of neurological and psychiatric disorders nih.govnih.gov.

Studies investigating the effects of MK-801 on other systems have sometimes been conducted in the broader context of its behavioral effects or potential therapeutic applications, such as in models of schizophrenia medchemexpress.comselleckchem.comnih.gov. These studies suggest that the behavioral and neurological effects of NMDA receptor blockade by (+)-MK 801 Maleate are not solely due to direct action on glutamatergic neurons but involve complex interactions and dysregulation across multiple neurotransmitter pathways nih.gov.

It is important to note that while (+)-MK 801 Maleate primarily targets NMDA receptors, research has also explored its potential interactions with other receptor types, such as sigma receptors. However, studies have indicated that (+)-MK 801 Maleate does not displace radioligands labeling sigma receptor sites, suggesting a lack of significant direct binding to these receptors nih.govtandfonline.com.

(+)-MK 801 Maleate, also known as dizocilpine, is a well-characterized chemical compound primarily recognized for its potent activity within the central nervous system. Its molecular structure and interactions with key neurotransmitter systems have been the subject of extensive research.

Glutamatergic System Modulation

(+)-MK 801 Maleate functions as a high-affinity, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor rndsystems.comtocris.com. Glutamate is the principal excitatory neurotransmitter in the brain wikipedia.orgebi.ac.uk. The NMDA receptor is an ionotropic receptor that, upon activation by glutamate and glycine, opens an ion channel permeable to calcium ions (Ca²⁺) ebi.ac.uk. This channel is typically blocked by a magnesium ion (Mg²⁺) at resting membrane potential, requiring neuronal depolarization to relieve the block and allow ion flow wikipedia.orgebi.ac.uk.

Dizocilpine binds inside the ion channel pore of the NMDA receptor at a site distinct from the glutamate and glycine binding sites, often referred to as the phencyclidine (PCP) binding site wikipedia.orgebi.ac.uknih.govmdpi.com. By binding within the channel, (+)-MK 801 Maleate physically obstructs the passage of ions, including Ca²⁺, through the channel rndsystems.comebi.ac.uk. This blockade is both use- and voltage-dependent, meaning the channel must be open for the drug to access and bind to its site within the pore wikipedia.orgebi.ac.uk.

Research findings detail the potent binding affinity of (+)-MK 801 Maleate for the NMDA receptor, with reported Ki values around 37.2 nM in rat brain membranes rndsystems.comtocris.comselleckchem.com. Studies using techniques like [³H]MK-801 binding assays have demonstrated that the compound labels high-affinity binding sites in rat cerebral cortical membranes in a saturable manner selleckchem.com. Only substances known to block NMDA receptor-mediated responses compete for these binding sites selleckchem.com. Electrophysiological studies have shown that (+)-MK 801 Maleate produces a potent blockade of depolarizing responses to NMDA in rat cerebral cortical slices and causes a progressive, long-lasting blockade of NMDA-induced current selleckchem.com. The presence of Mg²⁺ can prevent MK-801 from blocking the channel, highlighting the voltage-dependent nature of its action selleckchem.com.

The antagonism of NMDA receptors by (+)-MK 801 Maleate has significant implications for neuronal function, particularly in processes dependent on NMDA receptor activation, such as long-term potentiation (LTP) and synaptic plasticity tocris.comwikipedia.org. It has been shown to inhibit the induction of LTP wikipedia.org. Furthermore, NMDA receptor inhibition by MK-801 can lead to indirect excitation of pyramidal neurons through the disinhibition of GABAergic neurons nih.gov. Studies have also indicated that (+)-MK 801 Maleate can influence extracellular glutamate levels, although the mechanisms may vary depending on the context snmjournals.org.

Influence on Cholinergic Systems: Acetylcholinesterase Inhibition

Beyond its primary action on the glutamatergic system, studies have also investigated the interaction of dizocilpine, including the (+)-enantiomer, with cholinergic systems, specifically through the inhibition of acetylcholinesterase (AChE) caymanchem.comnih.govoup.com. Acetylcholinesterase is an enzyme responsible for the hydrolysis of acetylcholine (B1216132), a key neurotransmitter in the cholinergic system.

Research indicates that (+)-MK 801 and its isomer (-)-MK 801 can interact with AChE, exhibiting a mixed competitive-noncompetitive mode of inhibition nih.govoup.com. While the (-)-enantiomer generally shows higher potency as an AChE inhibitor compared to the (+)-form, (+)-dizocilpine still demonstrates inhibitory effects caymanchem.comnih.govoup.com. For electric eel AChE, the Ki for (-)-dizocilpine was reported as 6.2 µM, while for (+)-dizocilpine it was significantly higher at 200 µM nih.govoup.com. Similar differences were observed with rat brain AChE, with Ki values of 17.9 µM for the (-)-form and 450 µM for the (+)-form nih.govoup.com.

Interestingly, both enantiomers have been shown to protect AChE from irreversible inactivation by organophosphate agents like diisopropylfluorophosphate (DFP) nih.govoup.com. This protective effect appears to be dose-dependent and stereoselective, with the (-)-form being more potent in this regard, correlating with its higher affinity for AChE nih.govoup.com. The mechanism underlying this protective action is not fully elucidated but involves a decrease in the DFP bimolecular reaction constant in the presence of dizocilpine nih.govoup.com.

Studies have also explored the interplay between NMDA receptor antagonism and cholinergic function. For instance, co-administration of (+)-MK 801 with acetylcholinesterase inhibitors like physostigmine (B191203) has been shown to ameliorate some of the effects induced by MK-801 in animal models, suggesting a functional interaction between glutamatergic and cholinergic systems mdpi.comsmarttots.orgnih.gov. Research indicates that NMDA receptor antagonists like MK-801 can decrease acetylcholine release in certain brain regions, such as the pontine reticular formation oup.com. Furthermore, interactions between cholinergic and glutamatergic systems are suggested to play a role in cognitive processes like visual recognition memory, where combined low doses of MK-801 and a muscarinic antagonist showed synergistic impairment nih.gov.

Data Table: Inhibition Constants (Ki) of Dizocilpine Enantiomers for Acetylcholinesterase

| Compound | Enzyme Source | Ki (µM) | Reference |

| (+)-Dizocilpine | Electric eel AChE | 200 | nih.govoup.com |

| (+)-Dizocilpine | Rat brain AChE | 450 | nih.govoup.com |

| (-)-Dizocilpine | Electric eel AChE | 6.2 | nih.govoup.com |

| (-)-Dizocilpine | Rat brain AChE | 17.9 | nih.govoup.com |

Neurophysiological Effects and Synaptic Plasticity Mediated by + Mk 801 Maleate

Impact on Synaptic Transmission

The primary impact of (+)-MK 801 Maleate (B1232345) on synaptic transmission stems from its blockade of NMDA receptors, which are crucial components of excitatory synapses in the central nervous system abcam.comnih.gov.

N-Methyl-D-Aspartate Receptor-Mediated Synaptic Events

(+)-MK 801 Maleate selectively blocks the NMDA receptor-mediated component of synaptic transmission nih.gov. Studies in rat hippocampal slices have shown that (+)-MK 801 Maleate effectively blocks the synaptic events mediated by NMDA receptors, which can be recorded in conditions where magnesium ions (Mg²⁺) are absent from the perfusate nih.gov. The blockade by (+)-MK 801 Maleate is use-dependent, meaning it is enhanced by repetitive synaptic stimulation nih.gov. This indicates that increased NMDA receptor activity leads to a greater degree of channel blockade by the compound nih.gov. Research has also explored the effects of (+)-MK 801 Maleate on both spontaneous and evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). Spontaneous miniature EPSCs (mEPSCs) mediated by NMDA receptors are rapidly blocked by (+)-MK 801 Maleate in a use-dependent manner jneurosci.orgresearchgate.net. In contrast, application of (+)-MK 801 Maleate at rest for a period did not significantly impair subsequent evoked NMDA receptor-mediated EPSCs (eEPSCs) jneurosci.org. However, brief stimulation in the presence of (+)-MK 801 Maleate significantly depressed evoked NMDA-eEPSCs, while only mildly affecting spontaneous NMDA-mEPSCs on the same cell jneurosci.org. This differential effect suggests that spontaneous and evoked neurotransmission may activate distinct populations of NMDA receptors jneurosci.org.

Modulation of Evoked Postsynaptic Currents

(+)-MK 801 Maleate significantly modulates evoked postsynaptic currents by blocking NMDA receptor-mediated components. Studies using electrophysiological recordings have demonstrated that (+)-MK 801 Maleate abolishes evoked NMDA receptor currents upon repeated stimulation hellobio.com. This blockade is concentration-dependent, with higher concentrations leading to a more rapid receptor blockade hellobio.com. The compound's use-dependent nature means that the degree of blockade of evoked currents is influenced by the pattern and frequency of synaptic activity nih.gov. For example, repetitive stimulation greatly enhanced the depression of NMDA receptor-mediated secondary population spikes produced by Dizocilpine (B47880) in rat hippocampal slices nih.gov. Intra-terminal application of MK-801 has also been shown to reduce NMDA-induced inward currents, indicating functional expression of presynaptic NMDA receptors that can attenuate glutamate (B1630785) release by inhibiting voltage-gated Ca²⁺ channels royalsocietypublishing.org.

Influence on Forms of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamentally influenced by NMDA receptor activity. (+)-MK 801 Maleate, by blocking these receptors, profoundly affects various forms of synaptic plasticity, particularly long-term potentiation (LTP).

Induction of Aberrant Synaptic Potentiation

While primarily known for inhibiting physiological LTP, (+)-MK 801 Maleate can also induce aberrant forms of synaptic potentiation under certain conditions. Studies have reported that single injections of (+)-MK 801 Maleate can lead to gradual and long-lasting increases in synaptic responses in pathways like the hippocampus-medial prefrontal cortex, which share some expression mechanisms with LTP but exhibit aberrant characteristics, such as not requiring enhanced or synchronized synaptic inputs for induction oup.comoup.com. This suggests that NMDA receptor blockade can disrupt the normal mechanisms of synaptic plasticity, potentially leading to maladaptive changes in synaptic strength oup.comoup.com. This aberrant potentiation induced by (+)-MK 801 Maleate has been associated with impairments in cognitive functions dependent on these pathways oup.com. Furthermore, noncanonical, postsynaptic NMDA receptor-independent LTP has been observed in hippocampal output synapses in animal models treated with a single systemic application of (+)-MK 801 Maleate frontiersin.org. This form of potentiation was found to be dependent on dopamine (B1211576) receptor activation and intracellular signaling pathways distinct from the typical NMDA receptor-dependent LTP frontiersin.org.

Regulation of N-Methyl-D-Aspartate Receptor Synaptic Content

(+)-MK 801 Maleate can influence the regulation of NMDA receptor content at synapses, although the mechanisms are complex and can involve receptor trafficking. Studies using (+)-MK 801 Maleate as an irreversible open-channel blocker have provided insights into the movement and insertion of NMDA receptors at synaptic sites jneurosci.org. By blocking synaptic NMDA receptors, (+)-MK 801 Maleate can reveal the contribution of extrasynaptic NMDA receptors that move laterally into synaptic sites jneurosci.orgjneurosci.org. Recovery of EPSCs after (+)-MK 801 Maleate block suggests the insertion of new receptors or the lateral diffusion of existing ones into the synapse jneurosci.org. This dynamic regulation of synaptic NMDA receptor content, which can be probed using (+)-MK 801 Maleate, plays a role in synaptic plasticity and metaplasticity, where the history of synaptic activity influences future plasticity jneurosci.org.

Effects on Neuronal Networks and Oscillations

(+)-MK 801 Maleate exerts significant effects on neuronal network activity, particularly influencing oscillatory patterns in key brain regions like the hippocampus and prefrontal cortex.

Research indicates that (+)-MK 801 Maleate can modulate the functional connectivity between the hippocampus and the prefrontal cortex. Studies utilizing animal models, such as those involving periadolescent exposure to dizocilpine maleate, have demonstrated long-term alterations in the prefrontal network response to stimulation of the ventral hippocampus researchgate.net. This suggests that NMDA receptor blockade by (+)-MK 801 Maleate during critical developmental periods can disrupt the normal communication within this pathway, which is crucial for mature cortical function researchgate.net. The observed effects include an enduring disinhibited prefrontal local field potential (LFP) response at beta (20 Hz) and gamma (40 Hz) frequencies in adulthood researchgate.net.

(+)-MK 801 Maleate has been shown to alter hippocampal gamma oscillations (30-80 Hz), rhythmic neuronal network activity important for cognitive processes nih.govnih.govfrontiersin.orgnih.gov. Studies have reported that administration of (+)-MK 801, including subchronic treatment, can enhance the amplitude or power of hippocampal gamma oscillations nih.govfrontiersin.orgnih.gov. For instance, subchronic administration of MK-801 in rats enhanced the amplitude of hippocampal gamma oscillations, an effect observed predominantly in female animals frontiersin.orgnih.gov. Acute application of MK-801 has also been shown to increase the peak power of hippocampal gamma oscillations induced by cholinergic agonists, while potentially reducing the peak frequency nih.gov. These findings suggest that NMDA receptor blockade disrupts the mechanisms underlying the generation and modulation of hippocampal gamma rhythms nih.govfrontiersin.orgnih.gov.

Hippocampus-Prefrontal Cortex Pathway Modulation

Developmental Aspects of Neural Circuit Disruption

The impact of (+)-MK 801 Maleate is particularly notable during neural development, where it can interfere with the proper maturation of specific circuits.

Adolescence is a critical period for the refinement of GABAergic circuits in the prefrontal cortex, a process vital for the acquisition of mature cortical function researchgate.net. Exposure to (+)-MK 801 Maleate during this periadolescent period has been shown to impair this maturation process researchgate.net. Specifically, periadolescent treatment with dizocilpine maleate induces a long-lasting disinhibited state in the prefrontal cortex researchgate.net. This disinhibitory effect is characterized by altered local field potential responses and can be pharmacologically mimicked by blocking GABA(A) receptors and reversed by enhancing GABA(A) receptor activity researchgate.net. The disruption affects the normative development of inhibitory responses, highlighting the vulnerability of prefrontal GABAergic circuits to NMDA receptor blockade during adolescence researchgate.net. The maturation of interneurons expressing calcium-binding proteins like parvalbumin (PV) and calretinin (CR) is particularly relevant to this process researchgate.net.

Application of + Mk 801 Maleate in Preclinical Models of Neurological and Psychiatric Conditions

Modeling Psychiatric Disorders

The NMDA receptor hypofunction hypothesis of schizophrenia has led to the extensive use of NMDA receptor antagonists like (+)-MK 801 Maleate (B1232345) to create pharmacological models of this complex disorder in animals. en-journal.orgfrontiersin.org These models aim to replicate specific aspects of schizophrenia, including positive, negative, and cognitive symptoms. spandidos-publications.commdpi.com

Schizophrenia-Like Phenotypes

Administration of (+)-MK 801 Maleate in rodents can induce a range of behaviors considered analogous to the symptoms of schizophrenia in humans. frontiersin.orgmdpi.com These phenotypes include alterations in locomotor activity, social interaction deficits, and impairments in cognitive function. frontiersin.orgmdpi.com The specific behavioral outcomes can be influenced by factors such as the administration regimen (acute vs. chronic), dosage, animal species, strain, and age. doi.orgnih.gov

Induction of Specific Behavioral Abnormalities (e.g., hyperlocomotion, social interaction deficits)

One of the consistently reported behavioral abnormalities induced by (+)-MK 801 Maleate in animal models is hyperlocomotion. en-journal.orgfrontiersin.org This increased motor activity is often interpreted as modeling the positive symptoms of schizophrenia, such as agitation. en-journal.orgmdpi.com Studies have shown that acute administration of (+)-MK 801 Maleate can lead to significant increases in locomotor activity. doi.orgen-journal.org

Social interaction deficits are also commonly observed in (+)-MK 801 Maleate-treated animals, serving as a model for the negative symptoms of schizophrenia, specifically social withdrawal. en-journal.orgfrontiersin.orgmdpi.com Acute administration has been shown to disrupt social interaction in rodents. doi.orgen-journal.org

Data on Behavioral Abnormalities Induced by Acute (+)-MK 801 Maleate Administration

| Behavioral Test | Outcome in (+)-MK 801 Maleate Treated Animals | Reference(s) |

| Locomotor Activity | Increased (Hyperlocomotion) | doi.orgen-journal.orgfrontiersin.orgmdpi.com |

| Social Interaction | Decreased (Deficits) | doi.orgen-journal.orgfrontiersin.orgmdpi.com |

| Sensorimotor Gating | Deficits (e.g., disrupted PPI) | doi.orgfrontiersin.orgfrontiersin.org |

Cognitive Flexibility and Working Memory Deficits

Cognitive impairments are a core feature of schizophrenia, and (+)-MK 801 Maleate models are frequently used to investigate these deficits. neupsykey.comnih.govneurofit.com The compound has been shown to induce impairments in cognitive flexibility and working memory in rodents. en-journal.orgneupsykey.comfrontiersin.orgmdpi.com

Studies utilizing tasks such as the 8-arm radial maze and the Y-maze have demonstrated that acute (+)-MK 801 Maleate treatment can disrupt aspects of memory and spontaneous alternation, indicative of working memory deficits. doi.orgen-journal.org Furthermore, impaired reversal learning in tasks like the IntelliCage and Morris water maze suggests reduced cognitive flexibility in treated animals. mdpi.comresearchgate.net These cognitive impairments can persist even after cessation of subchronic treatment. researchgate.net

Alterations in Brain Metabolic Function (Hyperfrontality)

Functional imaging studies in schizophrenic patients have revealed metabolic brain abnormalities. doi.orgnih.gov Preclinical research using (+)-MK 801 Maleate has aimed to model these metabolic changes. Acute administration of (+)-MK 801 Maleate has been shown to induce hyperfrontality, characterized by increased brain metabolic function in the prefrontal area of rats, as observed via PET/CT fused imaging. doi.orgnih.gov This finding aligns with metabolic dysfunction observed in some schizophrenic patients. doi.org However, sub-chronic administration of (+)-MK 801 Maleate may not significantly alter brain glucose metabolism. doi.org

Neurobiological Underpinnings (e.g., NMDAR expression, BDNF, GABAergic circuits)

The effects of (+)-MK 801 Maleate are primarily mediated by its action as an NMDA receptor antagonist. doi.orgneupsykey.com NMDA receptor hypofunction is a key aspect of the glutamate (B1630785) hypothesis of schizophrenia. en-journal.orgfrontiersin.orgmdpi.com Studies have investigated the impact of (+)-MK 801 Maleate on NMDA receptor expression and function, as well as its downstream effects on other neurobiological systems implicated in schizophrenia, such as brain-derived neurotrophic factor (BDNF) and GABAergic circuits. spandidos-publications.comfrontiersin.orgresearchgate.net

Repeated administration of (+)-MK 801 Maleate has been shown to reduce the expression of NMDA receptors in certain brain regions, including the hippocampus and prefrontal cortex. spandidos-publications.com Furthermore, (+)-MK 801 Maleate can suppress BDNF expression in the hippocampus, which may contribute to observed spatial working memory impairments. spandidos-publications.com BDNF expression in hippocampal astrocytes can also be increased by (+)-MK 801 Maleate via ERK/PI3K signaling. frontiersin.org

Dysfunction of GABAergic interneurons, particularly parvalbumin-positive (PV+) interneurons, is thought to be a feature of schizophrenia. researchgate.netconicet.gov.ar NMDA receptor hypofunction in PV+ interneurons can lead to disinhibition of cortical pyramidal neurons. conicet.gov.arosf.io (+)-MK 801 Maleate treatment has been shown to reduce the density of PV+ and calbindin-containing GABAergic interneurons in areas like the medial prefrontal cortex and hippocampus. nih.govresearchgate.net

Proteomic Changes in Brain Tissue Related to Schizophrenia Pathophysiology

Proteomic studies have been employed to investigate the molecular changes induced by (+)-MK 801 Maleate treatment in brain tissue, aiming to identify alterations relevant to schizophrenia pathophysiology. nih.govresearchgate.netnih.govresearchgate.net These studies can provide insights into the protein networks affected by NMDA receptor antagonism. nih.govresearchgate.net

Treatment with (+)-MK 801 Maleate has been found to induce alterations in proteins related to pathways previously associated with schizophrenia, including those involved in energy metabolism, particularly glycolysis. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org Significant changes in the levels of glycolytic enzymes have been observed in different brain cell types, with a more pronounced effect in oligodendrocytes compared to neurons and astrocytes. nih.govfrontiersin.org These proteomic changes in oligodendrocytes may suggest a link between NMDA receptor hypofunction and oligodendrocyte dysfunction in schizophrenia. frontiersin.org

Furthermore, (+)-MK 801 Maleate treatment in adult human brain slices has been shown to diminish NMDA glutamate receptor signaling and lead to alterations in proteins related to various pathways, including ephrin, opioid, melatonin, sirtuin signaling, interleukin 8, endocannabinoid, and synaptic vesicle cycle pathways. nih.govresearchgate.net

Table of Select Proteomic Changes Induced by MK-801 in Oligodendrocytes

| Protein Name | Abbreviation | Change (Acute Treatment) | Change (Long-Term Treatment) | Reference(s) |

| Hexokinase 1 | HK1 | Altered Levels | Altered Levels | nih.govfrontiersin.org |

| Enolase 2 | ENO2 | Altered Levels | Altered Levels | nih.govfrontiersin.org |

| Phosphoglycerate Kinase | PGK | Altered Levels | Altered Levels | nih.govfrontiersin.org |

| Phosphoglycerate Mutase 1 | PGAM1 | Altered Levels | Not specified | nih.govfrontiersin.org |

| Triosephosphate Isomerase | TPI | Not specified | Altered Levels | nih.govfrontiersin.org |

Psychosis Models

Non-competitive NMDA receptor antagonists, including (+)-MK 801 Maleate, are known to induce complex symptoms in animals that resemble the positive, negative, and cognitive deficits observed in schizophrenia. scantox.comfrontiersin.org (+)-MK 801 Maleate impairs learning and memory functions dependent on the hippocampus and amygdala. scantox.com It also elicits various behavioral effects in rodents, such as deficits in sensory processing, hyperactivity, stereotypy, and ataxia. scantox.comnih.gov These effects, particularly stereotypy, ataxia, and hyperlocomotion at higher doses, can model a single psychotic episode in schizophrenia. d-nb.info Studies have shown a significant increase in distance traversed and time spent hyperactive in MK-801-treated mice in the open field test, supporting its use as a model for schizophrenia-like symptoms in vivo. scantox.com Antipsychotic drugs, such as clozapine, have been shown to improve the cognitive impairment induced by MK-801 in mice. scantox.com The blockade of NMDA receptors by MK-801 during the early postnatal period has been proposed as an experimental model to induce behavioral changes mimicking aspects of schizophrenia. nih.gov

| Behavioral Effect in Rodents | Relevance to Schizophrenia Symptoms |

| Deficits in sensory processing | Negative/Cognitive Symptoms |

| Hyperactivity | Positive Symptoms |

| Stereotypy | Positive Symptoms |

| Ataxia | Motor/Neurological Aspects |

| Impaired learning and memory | Cognitive Deficits |

Depression-Related Behaviors (utilizing enantiomers)

Research utilizing the enantiomers of MK-801 has explored their potential antidepressant-like effects in preclinical models. Both (+)-MK 801 and its less potent stereoisomer, (-)-MK 801, have been tested in classical screening models for antidepressants, such as the tail suspension test (TST) and forced swimming test (FST). nih.govnih.gov In the social defeat stress model of depression, both stereoisomers significantly attenuated increased immobility time in susceptible mice in the TST and FST. nih.govresearchgate.net Specifically, (+)-MK 801, but not (-)-MK 801, significantly enhanced reduced sucrose (B13894) consumption in the sucrose preference test at certain time points after administration, indicating potential anti-anhedonia effects. nih.govresearchgate.net However, these effects were not long-lasting. nih.govresearchgate.net While the enantiomers showed activity in these tests, their effects often occurred at doses that also produced marked stimulant activity, raising questions about whether the observed effects were truly antidepressant-like or related to general stimulant properties. nih.gov Further investigations using other tests (e.g., reserpine, apomorphine, and yohimbine (B192690) tests) did not consistently confirm the suspected antidepressant activity of MK-801 and other NMDA antagonists. nih.gov

| Enantiomer | Tail Suspension Test (TST) | Forced Swimming Test (FST) | Sucrose Preference Test (SPT) (2-4 days post-treatment) | Sucrose Preference Test (SPT) (7 days post-treatment) |

| (+)-MK 801 | Attenuated immobility | Attenuated immobility | Enhanced sucrose consumption | No effect |

| (-)-MK 801 | Attenuated immobility | Attenuated immobility | No significant enhancement | No effect |

Modeling Neurological Disorders

Ischemic Injury and Neuroprotection Studies

(+)-MK 801 Maleate has been investigated for its potential neuroprotective effects in various animal models of ischemic brain injury. rndsystems.comtocris.comkoreamed.org Studies in Mongolian gerbils subjected to transient bilateral carotid artery occlusion showed that single doses of MK-801 injected prior to ischemia significantly reduced damage to CA1 hippocampal neurons. jneurosci.org However, this neuroprotective activity appeared to be largely a consequence of drug-induced postischemic hypothermia rather than a direct action on NMDA receptor-channels. jneurosci.org When animals treated with MK-801 were maintained normothermic, no amelioration of hippocampal damage was observed. jneurosci.org

In rat models of permanent middle cerebral artery occlusion (MCAO), the neuroprotective effects of MK-801 were compared across different models with and without hypothalamic damage and subsequent hyperthermia. ahajournals.org MK-801 provided a significant neuroprotective effect in a model where hypothalamic damage and hyperthermia were avoided, but not in models where hyperthermia was present. ahajournals.org This suggests that hyperthermia can mask the neuroprotective effects of MK-801 in ischemic models. ahajournals.org

In neonatal rat models of hypoxic-ischemic (HI) brain injury, studies have investigated the effects of dizocilpine (B47880) on neuronal damage and NMDAR expression. koreamed.orgbvsalud.org Both in vitro and in vivo models showed that expressions of NMDAR subunits were lower in the hypoxia group compared to normoxia, while they increased in the hypoxia group treated with dizocilpine. koreamed.orgbvsalud.org This suggests that dizocilpine may exert neuroprotective effects in neonatal HI brain injury, potentially through mechanisms associated with NMDAR expression. koreamed.org

Epilepsy and Anticonvulsant Research

(+)-MK 801 Maleate has demonstrated anticonvulsant properties in various preclinical models of epilepsy. taylorandfrancis.comj-epilepsy.org As a non-competitive antagonist at the NMDA receptor, MK-801 has been investigated for its effects on seizure development and activity in models such as electroshock and kindling. nih.govnih.gov MK-801 potently and effectively suppressed the tonic hindlimb extension component of electroshock-induced seizures and inhibited both the electrophysiological and behavioral manifestations of kindling development. nih.gov Kindling is a phenomenon where repeated, initially subconvulsant stimuli lead to progressively stronger seizure activity. nih.gov

However, against seizures in fully kindled animals, MK-801 only partially reduced seizure duration and did not elevate the threshold for afterdischarge, even at doses associated with significant behavioral effects. nih.govnih.gov This diminished effectiveness against established kindled seizures suggested potential limitations for MK-801 as a clinical anticonvulsant for complex partial seizures. nih.gov The anticonvulsant effects of MK-801 have also been observed in flurothyl-induced seizure models in mice, where it showed anticonvulsant action against tonic seizures. nii.ac.jp However, the efficacy of this acute effect was impaired after a period of withdrawal following repeated administrations, potentially related to changes in NMDA receptor sensitivity. nii.ac.jp

| Epilepsy Model | Effect of (+)-MK 801 Maleate |

| Electroshock-induced seizures | Potently and effectively suppressed tonic seizures. nih.gov |

| Kindling development | Suppressed electrophysiological and behavioral manifestations. nih.gov |

| Fully kindled seizures | Partially reduced duration, did not elevate afterdischarge threshold. nih.govnih.gov |

| Flurothyl-induced tonic seizure | Showed anticonvulsant action, but efficacy impaired after withdrawal from repeated administration. nii.ac.jp |

Neurodegenerative Disease Pathophysiology

The role of glutamatergic excitotoxicity, mediated in part by NMDA receptors, in the pathophysiology of neurodegenerative diseases has led to the investigation of NMDA receptor antagonists like (+)-MK 801 Maleate in this context. mdpi.com Studies have explored its effects in models of conditions such as Parkinson's disease (PD). nih.gov

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced rat model of PD, which exhibits features of Parkinson's disease dementia (PDD), MK-801 treatment prevented impairments in working memory and object recognition observed in MPTP-lesioned rats. nih.gov Furthermore, MK-801 treatment improved MPTP lesion-induced dopaminergic degeneration in the nigrostriatal system, reduced microglial activation in the substantia nigra pars compacta (SNc), and attenuated cell loss in the hippocampal CA1 area. nih.gov These findings suggest the involvement of NMDA receptors in PD-related neuronal and behavioral dysfunction and indicate potential neuroprotective effects of MK-801 in this model. nih.gov

Comparative studies on the neurodegeneration induced by MK-801 in mice and rats have revealed species differences in the neurotoxic profile. nih.gov While MK-801 can induce excitotoxic-like cell death and degeneration in certain brain regions in both species, the pattern and extent of neurodegeneration can vary. nih.gov

Addiction Neurobiology: Cocaine-Induced Synaptic Plasticity

NMDA receptors play a crucial role in synaptic plasticity, which is implicated in learning and drug addiction. nih.govelifesciences.org (+)-MK 801 Maleate has been used to investigate the involvement of NMDA receptors in cocaine-induced synaptic plasticity, particularly in the ventral tegmental area (VTA), a key brain region associated with reward and addiction. nih.govelifesciences.orgnih.gov

Studies have shown that systemic injections of MK-801 can block the development of behavioral sensitization to cocaine and amphetamine. nih.gov NMDA receptors in the VTA are considered critical for the development of sensitization to cocaine. nih.gov Acute cocaine application has been shown to enhance NMDA receptor-mediated currents in VTA dopamine (B1211576) neurons, a process that involves the insertion of NR2B-containing NMDA receptors into the synaptic membrane. nih.gov This cocaine-induced synaptic potentiation in VTA dopamine neurons is dependent on NMDA receptors. nih.govelifesciences.org Using cell type-specific pharmacology with a masked form of MK-801, research has demonstrated that NMDA receptors specifically on dopamine neurons are necessary for cocaine-induced synaptic potentiation. nih.govelifesciences.org

| Study Finding | Implication for Addiction Neurobiology |

| Systemic MK-801 blocks development of cocaine/amphetamine sensitization. nih.gov | NMDA receptors are involved in the neuroadaptations underlying sensitization. |

| NMDA receptors in VTA are critical for cocaine sensitization. nih.gov | VTA NMDA receptors play a key role in the reward pathway's response to cocaine. |

| Acute cocaine enhances NMDAR-mediated currents in VTA DA neurons. nih.gov | Cocaine directly impacts glutamatergic transmission in reward circuitry. |

| Cocaine-induced synaptic potentiation in VTA DA neurons is NMDAR-dependent. nih.govelifesciences.org | NMDA receptors are essential for the synaptic changes associated with cocaine. |

Modulation of Hippocampal Neural Stem Cell Proliferation and Apoptosis

Research utilizing preclinical models has explored the effects of (+)-MK 801 Maleate on hippocampal neural stem cell (NSC) proliferation and apoptosis. These studies often investigate the role of NMDA receptor blockade in the context of neurological and psychiatric conditions, given the involvement of NMDA receptors in processes like learning, memory, and synaptic plasticity, and their implicated role in disorders such as schizophrenia nih.govsemanticscholar.org.

Studies have shown that (+)-MK 801 Maleate can influence both the proliferation and apoptosis of hippocampal NSCs, although the observed effects can vary depending on the experimental model and concentration used nih.govsemanticscholar.org.

In some in vitro studies using cultured hippocampal NSCs, treatment with (+)-MK 801 Maleate has been shown to inhibit cell proliferation and increase apoptosis tocris.comrndsystems.combio-techne.comnih.govnih.gov. For instance, one study reported that MK-801 treatment at a concentration of 200 µM for 24 hours significantly decreased cell survival rates in hippocampal NSC cultures compared to control groups nih.govsemanticscholar.orgnih.gov. This effect was associated with increased total and early apoptosis rates in the MK-801 treated group nih.govnih.gov.

Conversely, other research, particularly in in vivo animal models, has suggested different outcomes. A study using a rat model of Parkinson's disease found that treatment with MK-801 (0.2 mg/kg, intraperitoneal) increased NSC proliferation in the hippocampus nih.govsemanticscholar.orgnih.govacs.orgacs.org. This suggests that the effects of (+)-MK 801 Maleate on NSC proliferation may be dependent on the specific context of the neurological model and the concentration or dosage administered nih.govsemanticscholar.org.

Further complicating the picture, the interaction between NMDA receptor antagonists like (+)-MK 801 Maleate and NMDA receptor agonists has also been investigated. In the in vitro study mentioned earlier, subsequent treatment with NMDA after MK-801 exposure partially recovered cell vitality and significantly decreased total and early apoptotic levels compared to MK-801 alone nih.govnih.gov. This suggests that NMDA may reduce the neurotoxicity induced by MK-801, potentially through the activation of NMDA receptors nih.govnih.gov.

The differential effects observed in various studies highlight the complex role of NMDA receptor signaling in regulating hippocampal neurogenesis. While in vitro studies on isolated NSCs may show direct inhibitory and pro-apoptotic effects of MK-801, the in vivo environment, with its intricate cellular interactions and signaling pathways, can lead to different outcomes, such as increased proliferation in specific disease models.

The following table summarizes some of the key findings regarding the effects of (+)-MK 801 Maleate on hippocampal NSC proliferation and apoptosis in preclinical studies:

| Study Type | Model | (+)-MK 801 Maleate Concentration/Dose | Observed Effect on Proliferation | Observed Effect on Apoptosis | Key Findings | Source |

| In vitro | Hippocampal NSCs (cultured) | 200 µM | Inhibited nih.govsemanticscholar.orgnih.gov | Increased (Total and Early) nih.govnih.gov | Decreased cell survival; NMDA co-treatment reduced apoptosis. | nih.govsemanticscholar.orgnih.gov |

| In vivo | Rat model of Parkinson's disease | 0.2 mg/kg (IP) | Increased nih.govsemanticscholar.orgnih.govacs.orgacs.org | Not explicitly detailed in snippet | Enhanced hippocampal neurogenesis in this model. | nih.govsemanticscholar.orgnih.govacs.orgacs.org |

| In vivo | Mice | Single application | Increased precursor cell proliferation mdc-berlin.de | Not explicitly detailed in snippet | Increased cell cycle entry and completed cell divisions, except in type-2a cells. | mdc-berlin.de |

| In vitro | Hippocampal NPCs | 5 µM | Prevented NMDA-induced increase biologists.com | Not explicitly detailed in snippet | MK-801 alone had no effect on proliferation in this specific context. | biologists.com |

| In vivo | Mice | 50 mg/kg | Increased BrdU+ cells (3 days after treatment) biologists.com | Not explicitly detailed in snippet | Decreased BrdU+ cells (28 days after treatment). | biologists.com |

These findings underscore the context-dependent nature of (+)-MK 801 Maleate's effects on hippocampal neural stem cells, influenced by factors such as concentration, experimental model (in vitro vs. in vivo), and the presence of other modulating factors like NMDA.

Advanced Methodologies and Analytical Approaches in + Mk 801 Maleate Research

In Vitro Experimental Paradigms

In vitro approaches provide controlled environments to study the cellular and molecular effects of (+)-MK 801 Maleate (B1232345). These methods allow for detailed examination of receptor interactions and downstream signaling pathways without the complexities of a whole organism.

Brain Slice Preparations (e.g., Hippocampal, Cortical, Human Organotypic)

Brain slice preparations, including those from the hippocampus and cortex, are valuable tools for studying neuronal activity and synaptic function. Electrophysiological studies utilizing cortical slice preparations have demonstrated that (+)-MK 801 is a potent, non-competitive antagonist of depolarizations induced by NMDA. This highlights its ability to block NMDA receptor-mediated responses at the cellular level.

Organotypic hippocampal slice cultures have been extensively used in (+)-MK 801 Maleate research. These cultures maintain much of the in vivo cytoarchitecture and connectivity, allowing for the study of more complex network effects. For instance, organotypic hippocampal slice cultures have been employed to investigate the neuroprotective effects of (+)-MK 801 against neuronal damage induced by anoxia/hypoglycemia. Research using this model has shown that a combination of (+)-MK 801 and alpha-phenyl-tert-butyl-nitrone (PBN), a free radical scavenger, enhanced protection against ischemic neuronal damage. Another application involves studying ischemic tolerance and NMDA-mediated preconditioning, where (+)-MK 801 was found to block the protective effects.

Hippocampal organotypic slice coculture assays have also been utilized to study processes like neuronal migration, where application of (+)-MK 801 led to a significant impairment. Acute hippocampal slices from rats, combined with whole-cell patch clamp techniques, have been used with (+)-MK 801 to quantify the proportion and function of extrasynaptic NMDA receptors. This method involves measuring responses to synaptic stimulation and local NMDA application before and after (+)-MK 801 application to estimate the degree of extrasynaptic blockade.

In Vivo Animal Models

In vivo animal models are crucial for understanding the systemic effects of (+)-MK 801 Maleate and its impact on complex behaviors and physiological processes.

Rodent Models (Rats, Mice)

Rodent models, particularly rats and mice, are widely used in (+)-MK 801 Maleate research due to their genetic tractability and the availability of established behavioral and physiological assays. (+)-MK 801 is known to increase motor activity in rat models wikipedia.orglatoxan.com. It is also commonly used to induce schizophrenia-like symptoms in rodents, including hyperactivity, stereotypy, ataxia, and cognitive deficits, serving as a pharmacological model for this disorder wikipedia.orglatoxan.com. Studies in mice have shown that (+)-MK 801 administration can recapitulate behavioral aberrations such as hyperlocomotion, social behavior deficits, and cognitive dysfunction in a dose-dependent manner.

(+)-MK 801 has been instrumental in developing in vivo models of NMDA receptor-dependent apoptotic neurodegenerative disease in the developing brains of rats uni.lunih.gov. Research in rats has also explored the effects of chronic (+)-MK 801 application during adolescence and early adulthood, revealing spatial working memory deficits in adult animals. Studies investigating the neuroprotective action of (+)-MK 801 in rat models of focal ischemia have demonstrated its effectiveness in preventing neuronal loss wikipedia.orglatoxan.com. Furthermore, rodent models have been used to investigate the role of neurotransmitter systems, such as dopamine (B1211576) and serotonin, in mediating (+)-MK 801-induced locomotor activity.

Avian Models (Chicks)

Avian models, such as young chicks, offer unique opportunities to study specific aspects of neurobiology and the effects of pharmacological agents like (+)-MK 801. Research in embryonic chick brains has contributed to the understanding of NMDA receptor pharmacology and function in avian species. A one-trial learning model, specifically a passive avoidance task, in young chicks has been used to investigate memory reconsolidation and the impact of (+)-MK 801. These studies have shown that (+)-MK 801 can prevent reminder-associated amnesia induced by protein synthesis inhibitors.

Electrophysiological and Neurophysiological Techniques

Electrophysiological and neurophysiological techniques are essential for measuring the electrical activity of neurons and neural circuits, providing insights into how (+)-MK 801 Maleate affects neuronal function. As mentioned earlier, electrophysiological studies using cortical slices were among the first to characterize (+)-MK 801 as a potent NMDA antagonist.

Whole-cell patch clamp is a powerful technique used in conjunction with brain slices to study the effects of (+)-MK 801 on ion channel activity and synaptic currents. This method has been applied in acute hippocampal slices to quantify extrasynaptic NMDA receptor function by assessing the degree of blockade by (+)-MK 801.

In vivo electrophysiological analyses, such as recording local field potentials (LFP), have been used in rats to examine the impact of periadolescent (+)-MK 801 exposure on the functional maturation of local GABAergic circuits in the prefrontal cortex. These studies can reveal long-lasting alterations in network activity.

Auditory steady-state response (ASSR) recordings, often combined with electroencephalography (EEG), are employed in awake behaving rats to study how (+)-MK 801 affects neural synchronization and sensory processing. Acute administration of (+)-MK 801 has been shown to increase primary auditory cortex intertrial coherence during ASSR at specific frequencies (20 and 40 Hz). Electrophysiological assessments, including EEG and auditory event-related potentials (ERPs), have also been used to evaluate protracted alterations in neurophysiological responses to (+)-MK 801 in adult rats previously exposed to ethanol (B145695) during adolescence.

Behavioral Neuroscience Assays

Behavioral neuroscience assays are critical for evaluating the effects of (+)-MK 801 Maleate on animal behavior, providing insights into its impact on cognitive function, motor activity, and social interactions. As noted, (+)-MK 801 increases motor activity in rats wikipedia.orglatoxan.com and induces a range of behavioral changes in rodents that mimic symptoms of neuropsychiatric disorders like schizophrenia.

Common behavioral tests used in (+)-MK 801 research include the open field test to measure hyperactivity. Learning and memory functions, particularly those dependent on the hippocampus and amygdala, are frequently assessed using various paradigms, as these are known to be impaired by (+)-MK 801. Studies in rats have used tasks to assess spatial working memory deficits resulting from chronic (+)-MK 801 exposure.

In mice, a variety of behavioral assays are employed to characterize the effects of (+)-MK 801, including the Y-maze test to assess spontaneous alternation as a measure of spatial working memory, cliff avoidance to suggest changes in impulsivity, and measurement of self-grooming behavior. The effects of (+)-MK 801 on motor activity and memory have been specifically investigated wikipedia.orglatoxan.com. Passive avoidance learning tasks have been used to study the impact of NMDA receptor antagonists, including (+)-MK 801, on memory impairment wikipedia.orglatoxan.com. Recognition memory has also been evaluated using tests like the object recognition test in various species, including marmosets and rabbits treated with (+)-MK 801.

Here is a summary of some research findings utilizing these methodologies:

| Study Focus | Methodology | Model Organism (or preparation) | Key Finding | Source |

| Antagonism of NMDA-induced depolarizations | Electrophysiology | Cortical slice preparation (rat) | (+)-MK 801 is a potent, non-competitive antagonist of NMDA-induced depolarizations. | |

| Neuroprotection against anoxia/hypoglycemia | In vitro | Organotypic hippocampal slice cultures | Combination of (+)-MK 801 and PBN enhanced protection. | |

| Ischemic tolerance and NMDA-mediated preconditioning | In vitro | Organotypic hippocampal slice cultures | (+)-MK 801 blocked the development of ischemic tolerance. | |

| Neuronal migration | In vitro | Hippocampal organotypic slice coculture | (+)-MK 801 impaired neuronal migration. | |

| Quantification of extrasynaptic NMDA receptors | Electrophysiology (Whole-cell patch clamp) | Acute hippocampal slices (rat) | Method developed to quantify extrasynaptic NMDA receptor function using (+)-MK 801 blockade. | |

| Schizophrenia-like symptoms induction | In vivo (Behavioral assays: Open field) | Rodents (Mice) | (+)-MK 801 induces hyperactivity and cognitive impairments. | |

| Spatial working memory deficits after chronic exposure | In vivo (Behavioral assays) | Rodents (Rats) | Chronic (+)-MK 801 exposure during periadolescence led to spatial working memory deficits in adulthood. | |

| Memory reconsolidation impairment prevention | In vivo (Behavioral assays: Passive avoidance) | Avian (Young chicks) | (+)-MK 801 prevented reminder-associated amnesia caused by protein synthesis inhibitors. | |

| Effects on auditory steady-state synchronization | In vivo (Electrophysiology: ASSR, EEG) | Rodents (Rats) | Acute (+)-MK 801 increased primary auditory cortex intertrial coherence during ASSR at 20 and 40 Hz. | |

| Neurophysiological responses after adolescent ethanol exposure | In vivo (Electrophysiology: EEG, ERPs) | Rodents (Rats) | (+)-MK 801 effects on hippocampal EEG variability and P3 ERP were attenuated in EtOH-exposed rats, while cortical/hippocampal power effects were enhanced. | |

| Recapitulation of neuropsychiatric behavioral features | In vivo (Behavioral assays: Y-maze, Open field, etc.) | Rodents (Mice) | Acute low-dose (+)-MK 801 recapitulated hyperlocomotion, social deficits, and cognitive dysfunction. |

Molecular and Proteomic Analyses

Investigating the impact of (+)-MK 801 Maleate on protein expression and cellular signaling pathways provides crucial insights into its mechanisms of action and the downstream effects of NMDA receptor blockade.

Protein Expression and Pathway Alterations

Studies utilizing (+)-MK 801 Maleate have revealed alterations in protein expression and modulation of various signaling pathways. For instance, in microglial cells (BV-2 line), (+)-MK 801 Maleate has been shown to inhibit activation induced by lipopolysaccharide (LPS), accompanied by an increase in Cox-2 protein expression. medchemexpress.comselleckchem.comchemsrc.com Furthermore, it effectively reduces the output of the pro-inflammatory cytokine TNF-α in these cells. medchemexpress.comselleckchem.comchemsrc.com

Research in animal models has also demonstrated the influence of MK-801 on protein levels. It has been observed to suppress remote ischemic preconditioning (RIPC)-induced upregulation of SIRT3 in mice. medchemexpress.com In neuronal studies, MK-801 treatment was found to attenuate the increase in intracellular calcium levels, phosphorylation of CAMK II and calpain-2, calpain activation, cathepsin B release, and TrkB truncation induced by TNF-α. medchemexpress.com These findings highlight the involvement of calcium-dependent pathways and kinase signaling in the effects of MK-801. Western blot analysis in spinal nerve ligation (SNL) rats indicated that MK-801 inhibits the decrease in growth and differentiation factor 10 (GDF10), suggesting a role in modulating factors related to neuropathic pain. medchemexpress.com

Moreover, studies have shown that pre-treatment with MK-801 can block the upregulation of the NMDA receptor subunit NR1 in synoviocytes induced by NMDA and ACPD, demonstrating its direct inhibitory effect on receptor expression modulation in certain cell types. physiology.org The activation of NMDA receptors itself is known to trigger various intracellular signaling cascades essential for neuronal function, including the activation of kinase pathways such as Ras-Raf, the MAPK family, and ERK1/2. mdpi.com The scaffolding protein PSD-95 also plays a regulatory role in NMDA receptor activity. mdpi.com

Metabolomic Profiling in Neural Tissue

While metabolomic profiling is a powerful technique for assessing the metabolic state of biological samples, detailed research findings specifically focusing on comprehensive metabolomic profiling in neural tissue directly investigating the effects of (+)-MK 801 Maleate were not prominently available in the conducted searches. Such studies would typically involve analyzing the global profile of metabolites in brain tissue or other neural samples following (+)-MK 801 Maleate administration to identify altered metabolic pathways.

Neuroimaging Techniques

Neuroimaging techniques provide non-invasive methods to visualize and assess the functional and structural changes in the brain. While various imaging modalities are employed in neuroscience, specific applications involving (+)-MK 801 Maleate with certain techniques were explored.

Positron Emission Tomography (PET) and Computed Tomography (CT) Fused Imaging

Information specifically detailing the use of Positron Emission Tomography (PET) and Computed Tomography (CT) fused imaging in research directly investigating the effects of (+)-MK 801 Maleate was not extensively found in the conducted searches. PET imaging is often used to visualize the distribution and binding of radiolabeled compounds to specific targets, such as neurotransmitter receptors. While NMDA receptors are targets for PET imaging using appropriate radiotracers, and CT imaging provides anatomical context, specific studies combining these techniques to study the direct effects or distribution of (+)-MK 801 Maleate were not readily apparent in the search results.

Innovations in Pharmacological Targeting

The understanding of NMDA receptor heterogeneity and their cell type-specific expression has led to the exploration of more targeted pharmacological approaches.

Cell Type-Specific N-Methyl-D-Aspartate Receptor Blockade

(+)-MK 801 Maleate is a non-selective NMDA receptor antagonist, blocking the ion channel pore of various NMDA receptor subtypes. medchemexpress.comselleckchem.comchemsrc.com NMDA receptors are heteromeric complexes composed of different subunits (GluN1, GluN2A-D, GluN3A-B), and their subunit composition can vary depending on brain region, developmental stage, and cell type, influencing their pharmacological properties and function. mdpi.com

Theoretical Implications and Future Research Directions

Glutamate (B1630785) Hypofunction Hypothesis in Central Nervous System Disorders

The glutamate hypofunction hypothesis posits that reduced activity of glutamate, the primary excitatory neurotransmitter in the mammalian nervous system, particularly at NMDA receptors, contributes to the pathophysiology of certain central nervous system disorders, such as schizophrenia nih.govnih.gov. As a non-competitive NMDA receptor antagonist, (+)-MK 801 can induce behavioral deficits relevant to schizophrenia in animal models, supporting its use in studying this hypothesis jneurosci.org. Glutamate is crucial for synaptic plasticity and is believed to be involved in cognitive functions like learning and memory nih.gov. Disruptions in glutamate signaling, including at NMDA receptors, are implicated in neuronal damage associated with diseases like amyotrophic lateral sclerosis and Alzheimer's disease nih.gov.

Mechanisms of N-Methyl-D-Aspartate Receptor Antagonist-Induced Neural Alterations

Blockade of NMDA receptors by antagonists like (+)-MK 801 can lead to various neural alterations through several interconnected mechanisms. These mechanisms involve complex intracellular pathways that are sensitive to changes in NMDA receptor function.

Oxidative Stress Pathways

NMDA receptor antagonists, including (+)-MK 801, have been linked to the induction of oxidative stress oup.com. Excessive activation of glutamate receptors or Ca2+ influx can induce oxidative stress researchgate.net. (+)-MK 801 has been shown to increase the production of reactive oxygen species (ROS) in certain brain regions, such as the retrosplenial/posterior cingulate cortex oup.comoup.com. This increased ROS production can subsequently lead to oxidative stress-related cell death oup.comoup.com. Conversely, (+)-MK 801 has also demonstrated antioxidant properties, potentially by attenuating oxidant injury induced by factors like paraquat (B189505) or xanthine (B1682287) oxidase nih.gov. Studies have shown that (+)-MK 801 can reduce oxidative stress markers and alleviate neuronal cell loss in models of brain injury researchgate.netnih.gov.

Glucose Metabolism Dysregulation

(+)-MK 801 has been observed to affect glucose utilization and metabolism in the brain. Studies in rats have shown that (+)-MK 801 can induce local cerebral glucose utilization oup.com. This effect on glucose metabolism might be linked to increased nitric oxide (NO) production, which can further contribute to oxidative stress and neuronal cell death oup.comoup.com. An imbalance in glucose metabolism induced by (+)-MK 801 could generate additional oxidative stress oup.comoup.com.

Nitric Oxide and Reactive Oxygen Species Production

Nitric oxide (NO) and reactive oxygen species (ROS) are significant mediators of NMDA receptor signaling jneurosci.org. (+)-MK 801 can influence the production of both NO and ROS. Inverse correlations between citrulline and arginine levels have suggested increased NO production following (+)-MK 801 administration oup.comoup.com. Additionally, decreased levels of purine (B94841) metabolites have indicated enhanced xanthine oxidase activity, which is associated with ROS production oup.comoup.com. Histopathological analysis has confirmed that (+)-MK 801 increases ROS production in specific brain regions oup.comoup.com. While NMDA receptor activation typically increases ROS production through NO and NADPH oxidase, (+)-MK 801, as an antagonist, can block this increase jneurosci.org. However, (+)-MK 801's impact on NO production appears complex, with some studies suggesting increased production while others indicate impaired eNOS-derived NO production oup.comoup.commdpi.com.

Role in Memory Reconsolidation Processes

Research suggests that NMDA receptors play a role in memory reconsolidation, the process by which reactivated memories become labile and require restabilization usc.edu.au. (+)-MK 801 has been investigated for its ability to disrupt memory reconsolidation. Studies in rats have shown that immediate administration of (+)-MK 801 after memory reactivation can reduce the expression of conditioned place preference, suggesting a disruption of reconsolidation usc.edu.au. However, the effectiveness of (+)-MK 801 in disrupting reconsolidation may depend on factors such as the type of memory and the timing of administration usc.edu.aufrontiersin.orgnih.gov. Some findings indicate that (+)-MK 801 might impair the reconsolidation of newly formed memories while potentially affecting older memories differently researchgate.net.

Sex-Specific Effects of N-Methyl-D-Aspartate Receptor Antagonism

Studies have reported sex-specific differences in the effects of NMDA receptor antagonists, including (+)-MK 801 nih.govphysiology.orgahajournals.org. Female rats have been reported to be more sensitive than male rats to (+)-MK 801-induced neurotoxicity and behavioral effects such as hyperlocomotion, head weaving, and ataxia oup.comphysiology.orgahajournals.org. This increased sensitivity in females might be related to differences in brain synapses or circuitry, and potentially linked to increased neuronal NMDA sites and NMDA response with estradiol (B170435) treatment ahajournals.org. Research indicates that (+)-MK 801 can have a significantly stronger network effect on hippocampal gamma oscillations in female rats compared to males, which is associated with sex-specific behavioral changes nih.govfrontiersin.org.

Translational Potential of Preclinical Findings

Preclinical research utilizing (+)-MK 801 Maleate (B1232345), primarily as a non-competitive NMDA receptor antagonist, has provided significant insights into the potential therapeutic relevance of targeting NMDA receptors in various neurological and psychiatric conditions. The translational potential of these findings hinges on the ability of animal models to accurately reflect human disease states and predict the efficacy of interventions.

(+)-MK 801 is widely employed to induce schizophrenia-like behavioral changes and cognitive deficits in rodents, serving as a pharmacological model for this complex disorder. Studies have shown that acute exposure to (+)-MK 801 can induce behavioral alterations in juvenile male mice that are considered analogous to schizophrenia symptoms. nih.govtandfonline.com For instance, acute administration of (+)-MK 801 has been shown to increase locomotion distance and decrease social interaction time in mice, behaviors interpreted as modeling positive and negative symptoms of schizophrenia, respectively. spandidos-publications.com These behavioral changes are associated with biochemical alterations, such as reduced expression of NMDA receptors in the hippocampus and prefrontal cortex. spandidos-publications.com The ability of neuroleptics, compounds with known antipsychotic efficacy in humans, to block (+)-MK 801-induced behavior in rats further supports the clinical relevance of this model for identifying potential antipsychotic agents. nih.gov Research investigating the effects of (+)-MK 801 on gene expression at the translational level in the mouse prefrontal cortex has identified differentially translated genes and altered protein levels, including an increase in the NMDAR2A subunit, which is encoded by a gene considered a strong susceptibility gene for schizophrenia in humans. nih.govtandfonline.com These molecular findings in animal models offer potential biomarkers and targets for therapeutic development.

Beyond schizophrenia, (+)-MK 801 has been used to model cognitive impairments relevant to other neuropsychiatric disorders. en-journal.org Studies in mice and rats have demonstrated that (+)-MK 801 can disrupt or retard memory acquisition in various tasks, suggesting its utility as a model for cognitive dysfunction. researchgate.net The effects of (+)-MK 801 on learning and memory have been observed across different species and testing paradigms, supporting the robustness of this model for studying cognitive deficits. researchgate.net Furthermore, (+)-MK 801 has been shown to induce alterations in auditory electrophysiology in mice, such as changes in evoked gamma activity and latency, which are similar to findings observed in individuals with autism and other neurodevelopmental disorders. nih.gov These electrophysiological endophenotypes may serve as translational biomarkers for assessing the efficacy of novel therapeutics in clinical trials. nih.gov